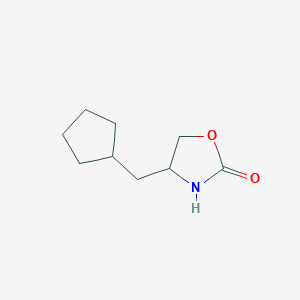

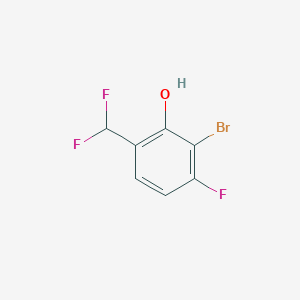

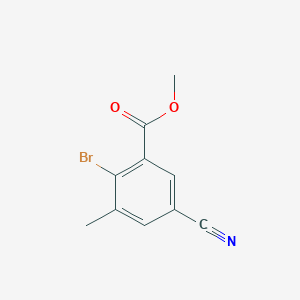

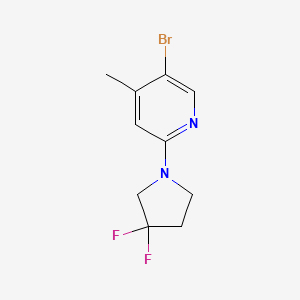

![molecular formula C14H13N3OS B1415672 7-(4-乙基苯基)-2-甲基[1,3]噻唑并[4,5-d]嘧啶并-4(5H)-酮 CAS No. 1105192-17-3](/img/structure/B1415672.png)

7-(4-乙基苯基)-2-甲基[1,3]噻唑并[4,5-d]嘧啶并-4(5H)-酮

描述

The compound “7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a type of thiazolo[5,4-d]thiazole, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This allows for efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .

Synthesis Analysis

The synthesis of thiazolo[5,4-d]thiazoles involves the use of aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which are easily prepared . The synthetic chemistry behind these molecules has only been explored to a minor extent, and there is plenty of room for improvement and broadening of the material scope .Molecular Structure Analysis

Thiazolo[5,4-d]thiazoles have a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal fragment as the electron-donor (D) . The structure of all the compounds is fully π-conjugated, providing proximity of the frontier molecular orbitals (FMO) .Chemical Reactions Analysis

Thiazolo[5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics . They have been used in the design and synthesis of a series of compounds with bipolar character .Physical And Chemical Properties Analysis

Thiazolo[5,4-d]thiazoles exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . They have appropriate thermal stability and valuable photophysical properties, making these molecules valuable for applications in optoelectronic materials .科学研究应用

合成与生物学评价

研究人员已合成出多种具有潜在生物活性的噻唑并[4,5-d]嘧啶酮衍生物。这些化合物已被测试其镇痛、抗炎、抗菌和抗真菌特性。例如,Demchenko 等人 (2015) 的一项研究合成了新颖的 2-(N-吡咯烷基、N-哌啶基或 N-吗啉基)-7-苯基-[1,3]噻唑并[4,5-d]嘧啶酮,测试了它们的镇痛和抗炎活性,显示出有希望的结果 (Demchenko, A., Bobkova, L., Yadlovskiy, O., Buchtiarova, T., & Demchenko, S. A., 2015)。类似地,Youssef 等人 (2011) 制备的衍生物对一系列革兰氏阳性菌、革兰氏阴性菌和真菌表现出优异的杀菌性能 (Youssef, M., Abbady, M. S., Ahmed, R. A., & Omar, A. A., 2011)。

化学合成与表征

这些化合物的化学合成和表征涉及几个步骤,包括各种前体与肼和其他试剂反应以创建新的杂环系统。例如,Sirakanyan 等人 (2015) 探索了吡啶并[3′,2′:4,5]呋喃(噻吩)[3,2-d]嘧啶-7(8)-酮与烷基一卤代物和二卤代物的反应性,导致合成出含有噻唑并[3,2-a]嘧啶和嘧啶并[2,1-b]噻嗪部分的新化合物,对金黄色葡萄球菌表现出抗菌活性 (Sirakanyan, S., Spinelli, D., Geronikaki, A., & Hovakimyan, A., 2015)。

结构与构象研究

对噻唑并嘧啶及其衍生物的深入结构和构象研究揭示了取代基如何影响分子相互作用和性质。Nagarajaiah 和 Begum (2014) 对噻唑并[3,2-a]嘧啶的超分子聚集提供了见解,重点介绍了结构修饰如何导致其构象特征发生变化 (Nagarajaiah, H. & Begum, N., 2014)。

未来方向

Thiazolo[5,4-d]thiazoles have been recognized for their high potential, notably in the field of organic photovoltaics . There is plenty of room for improvement and broadening of the material scope, which could facilitate and stimulate further progress in thiazolo[5,4-d]thiazole-based materials science .

属性

IUPAC Name |

7-(4-ethylphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-3-9-4-6-10(7-5-9)11-13-12(14(18)17-16-11)15-8(2)19-13/h4-7H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRGRTAIBAOLQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。